2-[2-(Trifluoromethyl)oxiran-2-yl]furan
Description
2-[2-(Trifluoromethyl)oxiran-2-yl]furan is a heterocyclic compound featuring a furan ring fused with an oxirane (epoxide) moiety bearing a trifluoromethyl (-CF₃) substituent. This structure combines the aromaticity of furan with the strained reactivity of the epoxide group, enhanced by the electron-withdrawing and lipophilic trifluoromethyl group. The trifluoromethyl group likely influences both the stability of intermediates and the reactivity of the epoxide ring, making this compound of interest in medicinal chemistry and materials science.
Properties
IUPAC Name |
2-[2-(trifluoromethyl)oxiran-2-yl]furan | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3O2/c8-7(9,10)6(4-12-6)5-2-1-3-11-5/h1-3H,4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZZWSZITTXYJBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)(C2=CC=CO2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Trifluoromethyl)oxiran-2-yl]furan typically involves the reaction of a furan derivative with a trifluoromethylating agent under specific conditions. One common method includes the use of trifluoromethyl iodide (CF3I) in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethyl sulfoxide (DMSO). The reaction is carried out at elevated temperatures to facilitate the formation of the oxirane ring.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation and chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-[2-(Trifluoromethyl)oxiran-2-yl]furan undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced products.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted furan derivatives.
Scientific Research Applications
2-[2-(Trifluoromethyl)oxiran-2-yl]furan has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features and reactivity.
Industry: Employed in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 2-[2-(Trifluoromethyl)oxiran-2-yl]furan involves its interaction with molecular targets through its reactive oxirane ring and trifluoromethyl group. These functional groups can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The compound’s reactivity is influenced by the electronic properties of the trifluoromethyl group, which can enhance its ability to participate in electrophilic reactions.
Comparison with Similar Compounds
(a) 2-(Furan-2-yl)oxirane (CAS 2745-17-7)
Structure : Similar to the target compound but lacks the trifluoromethyl group on the oxirane ring.
Key Differences :
- This may alter its reactivity in nucleophilic ring-opening reactions.
- Synthesis : Prepared via direct epoxidation of furan derivatives, whereas the trifluoromethyl variant likely requires specialized reagents (e.g., trifluoromethylation agents) or catalysts, as seen in related trifluoromethylsulfonic acid-mediated syntheses .
Applications : Used as a building block in organic synthesis; its trifluoromethylated counterpart may exhibit enhanced metabolic stability in pharmaceutical contexts due to the -CF₃ group’s resistance to oxidation .
(b) 2-(Butoxymethyl)furan
Structure : Features a furan ring with a butoxymethyl (-CH₂-O-C₄H₉) substituent instead of an oxirane group.
Key Differences :
- Electronic and Steric Effects : The butoxymethyl group is electron-donating and bulkier, contrasting with the electron-withdrawing -CF₃ and strained oxirane ring in the target compound. This difference impacts solubility (butoxymethyl enhances lipophilicity) and reactivity (oxirane enables ring-opening reactions).
- Applications : Primarily utilized in polymer and agrochemical research, whereas the trifluoromethyl-oxirane-furan hybrid may have niche applications in fluorinated drug candidates .
(c) 2-(3-Methylsulfanyl-1-benzofuran-2-yl)acetic Acid Derivatives
Structure : Benzofuran core with methylsulfanyl (-SMe) and carboxylate groups.
Key Differences :
- Crystallography : The carboxyl group participates in intermolecular hydrogen bonding, forming dimers (e.g., C11H9FO3S) . In contrast, the trifluoromethyl-oxirane-furan compound’s crystal packing may involve C-F⋯H or C-F⋯π interactions due to the -CF₃ group.
- Bioactivity : Benzofuran derivatives exhibit documented pharmacological activity (e.g., antimicrobial, anticancer), suggesting that the target compound’s epoxide and -CF₃ groups could modulate similar bioactivity with improved pharmacokinetics .
Physicochemical and Functional Comparisons
| Compound Name | Core Structure | Key Substituent | Reactivity Highlights | Potential Applications |
|---|---|---|---|---|
| 2-[2-(Trifluoromethyl)oxiran-2-yl]furan | Furan + oxirane | -CF₃ on oxirane | High electrophilicity due to -CF₃; strained epoxide | Fluorinated pharmaceuticals, epoxy resins |
| 2-(Furan-2-yl)oxirane | Furan + oxirane | None | Moderate epoxide reactivity | Synthetic intermediates |
| 2-(Butoxymethyl)furan | Furan | -CH₂-O-C₄H₉ | Ether stability; low ring strain | Polymers, agrochemicals |
| 2-(3-Methylsulfanyl-benzofuran)acetic acid | Benzofuran + carboxylate | -SMe, -COOH | Hydrogen-bond-driven crystallization | Antimicrobial agents |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
